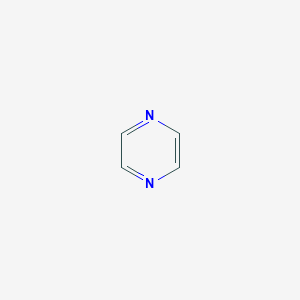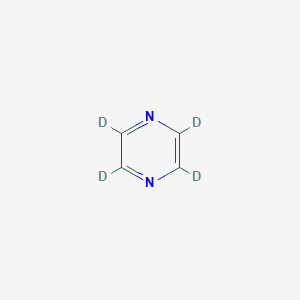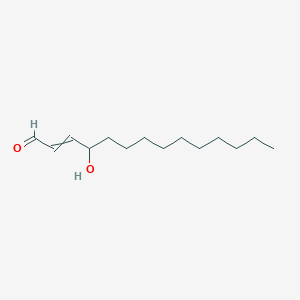![molecular formula C12H20OS B050212 3-[(2-Ethylhexyl)oxy]thiophene CAS No. 125300-69-8](/img/structure/B50212.png)
3-[(2-Ethylhexyl)oxy]thiophene
Descripción general
Descripción
3-[(2-Ethylhexyl)oxy]thiophene is a 3-alkylthiophene monomer . It can be used in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) .
Molecular Structure Analysis
The molecular formula of 3-[(2-Ethylhexyl)oxy]thiophene is C12H20OS . Its molecular weight is 196.35 or 212.35 depending on the specific compound structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2-Ethylhexyl)oxy]thiophene include a boiling point of 258.4±9.0 °C at 760 mmHg , and a density of 0.9±0.1 g/cm3 . The compound is in liquid form .Aplicaciones Científicas De Investigación
Electrochromic Polymers : Alkyl-derivatized poly(3,4-ethylenedioxythiophenes), which are related to "3-[(2-Ethylhexyl)oxy]thiophene," have been synthesized for use in electrochromic devices. These materials exhibit electrochromism, changing color in response to electrical stimulation, which is useful in applications like smart windows and display technologies (Sankaran & Reynolds, 1997).
Polymer Solar Cells : Thiophene derivatives have been utilized in the fabrication of ternary blend polymer solar cells. These materials play a critical role in enhancing the power conversion efficiency of solar cells by providing more routes for charge transfer at the donor/acceptor interface (Cheng, Li, & Zhan, 2014).
Palladium-Catalyzed Polymerization : The synthesis of poly(hexyl thiophene-3-carboxylate) using a palladium-catalyzed oxidative polycondensation method has been reported. This approach bypasses traditional functionalization requirements, leading to the generation of high-quality polymers (Gobalasingham, Noh, & Thompson, 2016).
Photovoltaic Applications : The synthesis of π-conjugated polymers containing thiophene and other moieties for use in organic photovoltaics has been explored. These materials show potential for high-performance photovoltaic devices due to their favorable energy levels and strong π–π stacking (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
Conductive Polymers : The synthesis and characterization of various functionalized polythiophene films for electrodes in electronic devices have been conducted. These materials are significant for their electroactive and conductive properties (Welzel, Kossmehl, Boettcher, Engelmann, & Hunnius, 1997).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2-ethylhexoxy)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OS/c1-3-5-6-11(4-2)9-13-12-7-8-14-10-12/h7-8,10-11H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKRLIYPHRWOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560726 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylhexyl)oxy]thiophene | |
CAS RN |
125300-69-8 | |
| Record name | 3-[(2-Ethylhexyl)oxy]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















